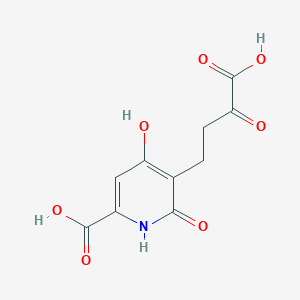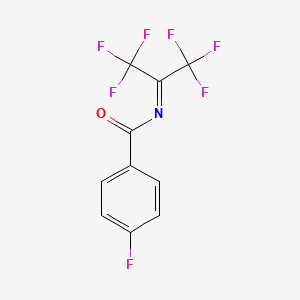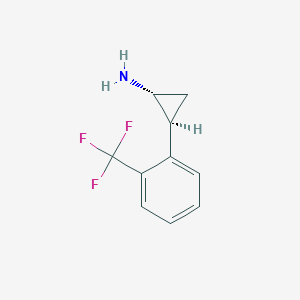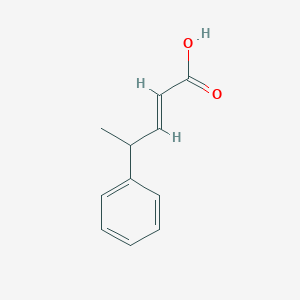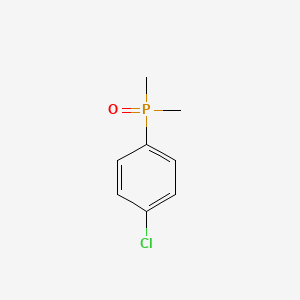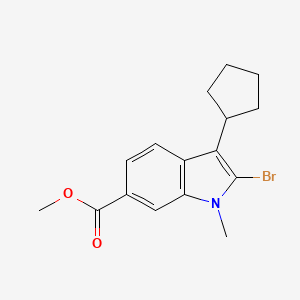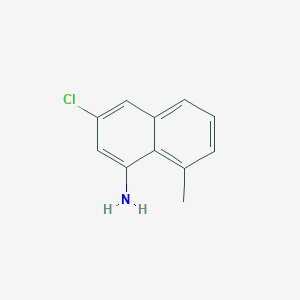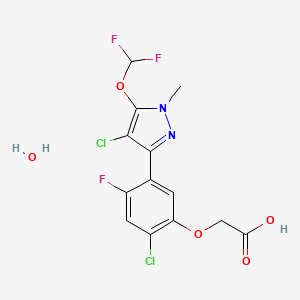
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is a synthetic compound known for its applications in various scientific fields. It is a derivative of pyraflufen-ethyl, a herbicide used to control broadleaf weeds. The compound’s unique structure and properties make it a subject of interest in chemical, biological, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate involves multiple steps, starting with the preparation of the pyrazole ring. The process typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of chloro and difluoromethoxy groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the phenoxyacetic acid moiety: The final step involves the coupling of the pyrazole derivative with phenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro and fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of herbicide content in various samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
作用機序
The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and cell death in target organisms. The molecular targets and pathways involved include the disruption of cellular membranes and interference with photosynthesis.
類似化合物との比較
Similar Compounds
Pyraflufen-ethyl: The parent compound, known for its herbicidal properties.
Carfentrazone-ethyl: Another herbicide with a similar mode of action.
Imazaquin: A herbicide used for controlling broadleaf weeds and grasses.
Uniqueness
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of chloro, fluoro, and difluoromethoxy groups enhances its effectiveness and selectivity as a herbicide.
特性
分子式 |
C13H11Cl2F3N2O5 |
|---|---|
分子量 |
403.13 g/mol |
IUPAC名 |
2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid;hydrate |
InChI |
InChI=1S/C13H9Cl2F3N2O4.H2O/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16;/h2-3,13H,4H2,1H3,(H,21,22);1H2 |
InChIキー |
JQVSWVBOQOHUDO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


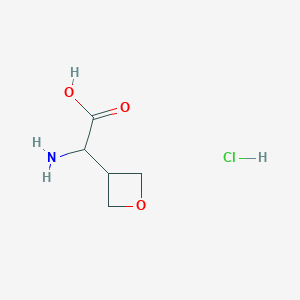
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
